N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, often being investigated for their therapeutic effects. The compound is characterized by its intricate molecular structure, which includes a triazole and pyridazine moiety, contributing to its pharmacological properties.
The compound is classified as an organic thioether and a benzamide derivative. Its structure integrates several functional groups, including a triazole ring and an oxoethyl side chain, which are critical for its biological activity.
The synthesis of N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multi-step synthetic routes. These methods generally include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular formula of N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is .
The molecular weight of this compound is approximately 440.55 g/mol. The structural representation can be derived from its SMILES notation: COc1cccc(-c2nnc3ccc(OCCNC(=O)c4ccc(F)cc4)nn23)c1
.
N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as catalysts or particular solvents to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is primarily linked to its interaction with biological targets at the molecular level:
Research studies on similar compounds have shown that modifications in the triazole or pyridazine rings can significantly influence their pharmacological profiles.
Characterization through spectroscopic methods (NMR, IR spectroscopy) provides insights into functional groups and molecular interactions.
N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is being explored for various applications in medicinal chemistry:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0